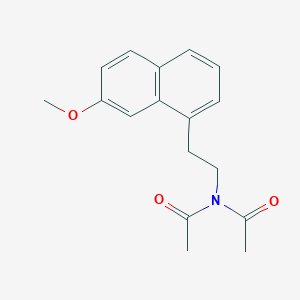

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-acetyl-N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-12(19)18(13(2)20)10-9-15-6-4-5-14-7-8-16(21-3)11-17(14)15/h4-8,11H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGHCTJYAWJHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCC1=CC=CC2=C1C=C(C=C2)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Acetylation of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide

Reaction Overview

A primary method involves acetylation of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide using acetic anhydride in aqueous media under acidic conditions. The process includes:

- Dissolving N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide in water acidified with hydrochloric acid to pH ~1.5 to form a homogeneous solution.

- Cooling the solution in an ice bath.

- Adding acetic anhydride gradually.

- Neutralizing with sodium bicarbonate until effervescence ceases and pH reaches ~5.5.

- Isolating the precipitated product by filtration and drying.

Reaction Conditions and Yield

| Parameter | Details |

|---|---|

| Starting material | N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide (1 mmol) |

| Solvent | Water (5 mL) |

| Acidification | 6N HCl, volume 240-400 μL, pH ~1.5 |

| Temperature | Ice bath cooling |

| Acetic anhydride | 1-1.5 mmol |

| Neutralizing agent | Solid sodium bicarbonate (185-300 mg) |

| Final pH | ~5.5 |

| Product isolation | Filtration, washing with water, vacuum desiccation |

| Yield | 31% |

| Molecular formula | C18H19NO3 |

| Molecular weight | 297.35 g/mol |

Industrial-Scale Processes and Improvements

Challenges in Existing Methods

Improved Eco-Friendly Process

- Uses organic or inorganic acids (e.g., HCl, HBr, maleic acid) for protonation.

- Reactions can be carried out neat (without solvent) or in environmentally benign solvents such as water, ethyl acetate, or ethers.

- Reaction temperatures range from 35°C to 200°C, preferably 185-190°C for optimal conversion.

- Reaction times vary from 1 to 10 hours, preferably 1 to 5 hours.

- Sulfur in various forms may be used as a reagent in related intermediate steps.

- Hydrogenation catalysts like palladium on carbon, platinum oxide, or Raney nickel are employed in subsequent transformations.

Solvent and Reagent Flexibility

| Solvent Type | Examples |

|---|---|

| Halogenated solvents | Dichloromethane, chloroform, chlorobenzene |

| Esters | Ethyl acetate, isopropyl acetate, tertiary butyl acetate |

| Hydrocarbons | n-Heptane, cyclohexane, toluene, xylene |

| Ethers | Tetrahydrofuran, 1,4-dioxane |

| Polar aprotic | DMF, DMSO, DMA, N-methylpyrrolidone |

Multi-Step Synthesis Involving Intermediates

Synthesis of Key Intermediate: 2-(7-methoxynaphthalen-1-yl)ethyl Methanesulphonate

- Starting from 2-(7-methoxynaphthalen-1-yl)ethanol.

- Reacted with methanesulphonyl chloride in dichloromethane at <15°C.

- Triethylamine added dropwise as base.

- Reaction quenched with dilute HCl.

- Product isolated by phase separation and concentration.

- Yield: 98%.

Nucleophilic Substitution to Form N-Formyl Intermediate

- 2-(7-methoxynaphthalen-1-yl)ethyl methanesulphonate reacted with sodium diformylamide in dimethyl sulfoxide.

- Heated at 50°C for 3 hours.

- Workup includes water addition, extraction with methylene chloride, washing, drying, and concentration.

- Yield: 90%.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acidification & Acetylation | HCl (pH 1.5), Acetic anhydride, NaHCO3, water, ice bath | 31 | Simple aqueous method, low yield |

| Neat or Solvent-based Process | Organic/inorganic acids, 35-200°C, 1-10 h | Not specified | Industrial scale, eco-friendly |

| Mesylation | Methanesulphonyl chloride, triethylamine, DCM, <15°C | 98 | Intermediate formation |

| Nucleophilic substitution | Sodium diformylamide, DMSO, 50°C, 3 h | 90 | Intermediate formation |

| Acetylation | Acetic anhydride, 40°C, 3 h | Part of 80% overall yield | Final step in agomelatine synthesis |

Research Findings and Analytical Characterization

- Products and intermediates characterized by Nuclear Magnetic Resonance (1H NMR, 13C NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), X-Ray Powder Diffraction (XRPD), and Differential Scanning Calorimetry (DSC).

- Elemental analysis confirms molecular composition.

- Reaction conditions optimized to minimize side products and impurities.

- Crystalline and amorphous forms of intermediates have been identified, influencing purification and stability.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Substitution: The acetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.

Major Products

Oxidation: Formation of N-Acetyl-N-(2-(7-hydroxynaphthalen-1-yl)ethyl)acetamide.

Reduction: Formation of N-(2-(7-methoxynaphthalen-1-yl)ethyl)amine.

Substitution: Formation of various N-acyl derivatives depending on the acylating agent used.

Scientific Research Applications

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide is used in several scientific research applications:

Biology: It is used in studies related to the biological activity of melatonin analogs.

Industry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide involves its interaction with melatonin receptors. The compound mimics the structure of melatonin and binds to melatonin receptors, thereby exerting its effects. This interaction influences various molecular pathways involved in circadian rhythm regulation and neuroprotection .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Pharmacological Activity

A comparative analysis of naphthalene-based acetamides reveals substituent-dependent bioactivity:

Key Observations :

- Methoxy vs. Nitro Groups : Methoxy substituents (e.g., 3a, agomelatine) enhance hypoglycemic and receptor-binding activity compared to nitro groups (3b), likely due to improved electron-donating properties .

- Acetylation Effects : N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide lacks therapeutic efficacy but is critical in impurity profiling due to its structural similarity to agomelatine .

Structural and Spectroscopic Comparisons

IR and NMR Signatures :

- Agomelatine : IR peaks at 1671 cm⁻¹ (C=O), 1254 cm⁻¹ (C-O) ; ¹H NMR δ 5.38 (s, –NCH2CO–) .

- N-Acetyl Agomelatine : Additional acetyl groups shift C=O stretching to ~1680–1700 cm⁻¹ in IR .

Crystallographic Data :

- Agomelatine analogs : N-(2,6-dichlorophenyl)acetamide derivatives exhibit planar deviations (79.7° between aryl and thiazole rings), affecting binding interactions .

Biological Activity

N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, also known as agomelatine, is a synthetic compound with significant relevance in pharmacology, particularly in the treatment of mood disorders. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H19NO3

- Molecular Weight : 285.34 g/mol

- Functional Groups : The compound contains a methoxy group on a naphthalene ring and an amide bond, which contribute to its unique biological properties.

Agomelatine primarily acts as a melatonin receptor agonist , specifically targeting the MT1 and MT2 receptors. These receptors are crucial for regulating circadian rhythms and sleep patterns. By mimicking melatonin, agomelatine helps to normalize sleep-wake cycles without the sedative effects commonly associated with traditional antidepressants .

Key Biological Activities

- Melatonergic Activity :

- Serotonergic Activity :

- Antidepressant Effects :

Synthesis Methods

The synthesis of N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide involves several key steps:

- Starting Material : 7-Methoxy-1-naphthalenamine.

- Acetylation Reaction : The amine undergoes acetylation using acetic anhydride or acetyl chloride to yield the final product.

- Intermediate Compounds : Various intermediates are formed during the synthesis process, which may include derivatives of naphthalene and acetic acid .

Efficacy in Clinical Trials

Agomelatine has been extensively studied in clinical settings:

- A meta-analysis of randomized controlled trials demonstrated significant improvements in depressive symptoms among patients treated with agomelatine compared to placebo .

- Patients reported enhanced sleep quality and fewer adverse effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Comparative Studies

A comparative study evaluated agomelatine against other antidepressants:

| Antidepressant | Efficacy (Scale) | Side Effects |

|---|---|---|

| Agomelatine | High | Minimal sedation |

| Fluoxetine (SSRI) | High | Significant sedation |

| Venlafaxine | Moderate | Weight gain |

This table illustrates that while agomelatine is similarly effective as other treatments for depression, it has a distinct advantage in minimizing sedation-related side effects .

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, and how is its purity validated? A: The compound is synthesized via acetylation of Agomelatine (N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide) using acetyl chloride or acetic anhydride under controlled conditions . Reaction optimization involves monitoring temperature (e.g., 0–5°C to prevent over-acetylation) and stoichiometry. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Structural confirmation employs -NMR (e.g., acetyl group protons at δ 2.0–2.2 ppm) and LC-MS (mass-to-charge ratio: 329.4 [M+H]) .

Analytical Methods for Detection

Q: Which chromatographic techniques effectively separate N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide from Agomelatine in drug formulations? A: Reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and gradient elution (acetonitrile:phosphate buffer, pH 3.0) achieves baseline separation. UV detection at 230–240 nm distinguishes the acetylated impurity (retention time ≈ 12–14 min) from Agomelatine (≈8–10 min) . UPLC-MS/MS further enhances sensitivity for trace quantification (LOQ < 0.1% w/w) .

Pharmacological Impact

Q: Does N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide exhibit activity at melatonin (MT1/MT2) or serotonin (5-HT) receptors? A: In vitro radioligand displacement assays using HEK-293 cells transfected with MT1/MT2 or 5-HT receptors show negligible binding affinity (IC > 10 µM), contrasting with Agomelatine’s nanomolar potency . This suggests the impurity lacks therapeutic activity but may require toxicity screening in hepatocyte models .

Stability and Degradation

Q: Under what conditions does Agomelatine degrade to form N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide, and how is this mitigated? A: Degradation occurs via acetylation in acidic environments (pH < 4) or prolonged exposure to moisture . Accelerated stability studies (40°C/75% RH) quantify impurity formation using forced degradation protocols. Mitigation strategies include lyophilization, inert packaging, and formulation buffers (pH 5–6) .

Advanced Structural Analysis

Q: How can X-ray crystallography or NMR elucidate the molecular conformation of N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide? A: Single-crystal X-ray diffraction (SHELX suite) resolves the dihedral angle between the naphthalene and acetamide moieties (~45°), confirming steric hindrance from the acetyl group . -NMR cross-polarization magic-angle spinning (CP-MAS) further analyzes crystalline packing and hydrogen bonding .

Toxicological Profiling

Q: What in vitro models assess the cytotoxicity of N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide? A: HepG2 cells are treated with 1–100 µM impurity for 24–72 hours, followed by MTT assays. IC values > 50 µM indicate low cytotoxicity, but mitochondrial dysfunction (JC-1 staining) and oxidative stress (ROS assays) are monitored for sublethal effects .

Metabolic Pathways

Q: How is N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide metabolized in hepatic microsomes? A: Incubation with human liver microsomes (HLMs) and NADPH identifies CYP1A2-mediated N-deacetylation as the primary pathway, yielding Agomelatine as a metabolite. LC-HRMS detects intermediate epoxides, requiring glutathione trapping assays to assess reactive metabolite risk .

Regulatory Considerations

Q: What ICH guidelines govern the control of N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide in Agomelatine formulations? A: ICH Q3A/B mandates a threshold of ≤0.15% for unidentified impurities and ≤0.10% for genotoxic impurities. Qualification studies include Ames tests (OECD 471) and in vitro micronucleus assays (OECD 487) .

Computational Modeling

Q: Can molecular docking predict the interaction of N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide with 5-HT receptors? A: AutoDock Vina simulations using the 5-HT crystal structure (PDB: 6BQG) show weak binding (ΔG ≈ -6.2 kcal/mol) due to steric clashes from the acetyl group, aligning with experimental data .

Comparative Pharmacokinetics

Q: How does N-Acetyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide affect Agomelatine’s bioavailability in rat models? A: Co-administration studies (10 mg/kg Agomelatine + 0.1 mg/kg impurity) show no significant change in AUC or C via LC-MS/MS. However, hepatic first-pass metabolism may reduce impurity systemic exposure .

Notes

- References : Ensure citations align with non-commercial sources (e.g., peer-reviewed journals, NIST, PubChem).

- Methodology : Emphasize protocols from pharmacological, analytical, and synthetic chemistry domains.

- Advanced vs. Basic : Questions 1–4 address foundational research; 5–10 require specialized techniques or interdisciplinary approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.